molecular formula C19H16ClN5O2 B2893865 2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-58-2

2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2893865
Numéro CAS: 539815-58-2
Poids moléculaire: 381.82
Clé InChI: WQGIMPHDPWOCTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, a scaffold renowned for its versatility in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The structure features:

  • 2-(3-Chlorophenyl): A chloro-substituted aromatic ring that enhances lipophilicity and may influence steric interactions.
  • 5-Methyl group: A small alkyl substituent that could stabilize the conformation of the heterocyclic core.
  • 6-Carboxamide: A polar functional group that enhances water solubility and participates in hydrogen bonding.

Its synthesis likely follows multi-component protocols similar to those described for related triazolopyrimidines .

Propriétés

IUPAC Name

2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-10-15(17(21)27)16(11-4-3-7-14(26)9-11)25-19(22-10)23-18(24-25)12-5-2-6-13(20)8-12/h2-9,16,26H,1H3,(H2,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGIMPHDPWOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=CC=C4)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15ClN4O\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

This compound features a triazole ring fused with a pyrimidine structure, which is crucial for its biological activity. The presence of the chlorophenyl and hydroxyphenyl groups contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. By inhibiting CDK2/cyclin A2 complexes, the compound disrupts cell cycle progression and induces apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT1166.76Induction of apoptosis via caspase activation
A549193.93Moderate cytotoxicity
MCF-7Not specifiedPotential ER binding affinity

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of CDKs : By targeting CDK2/cyclin A2 complexes, it interrupts the phosphorylation processes necessary for cell cycle progression.
  • Apoptosis Induction : The activation of caspases leads to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies have highlighted the efficacy of this compound in both in vitro and in vivo settings:

  • In Vitro Study on Cancer Cells : A study demonstrated that treatment with this compound at varying concentrations resulted in a dose-dependent increase in apoptotic markers in HCT116 cells .
  • Antimicrobial Efficacy Against Resistant Strains : Another investigation reported significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential application in treating antibiotic-resistant infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and reported bioactivities:

Compound ID & Source Substituents (Positions) Melting Point (°C) Bioactivity/Notes
Target Compound 2-(3-Cl-Ph), 7-(3-OH-Ph), 5-Me, 6-CONH2 Not reported Hypothesized to exhibit antibacterial or receptor-binding activity based on structural analogs .
Ethyl ester analog 3-OH-Ph, 1,5-diPh, 6-COOEt 206 No bioactivity reported; ester group may reduce polarity compared to carboxamide.
2-Amino derivative (5l) 2-NH2, 7-(3,4,5-triMeO-Ph), 5-Me, 6-CONH(3-OH-4-MeO-Ph) 249.7–250.3 Trimethoxy groups enhance lipophilicity; potential for CNS activity due to methoxy substituents .
CB2 ligand (38) 2-(N-Bn-N-Me-amino), 4-pentyl, 6-CONH-cyclohexyl 157 Cannabinoid receptor CB2 agonist; pentyl chain and cyclohexyl group critical for receptor binding .
Antibacterial (1) 2-BnS, 7-(4-isoPr-Ph), 5-Me, 6-CONH2 Not reported Active against Enterococcus faecium (MIC = 8 µg/mL); benzylthio group may enhance membrane penetration .
Crystal-studied analog 2-BnS, 7-(2-Cl-Ph), 5-Me, 6-COOEt Not reported Triclinic crystal packing (space group P1); structural data supports conformational stability .
4-Methylthio analog 7-(4-MeS-Ph), 5-Me, 6-CONH(4-Cl-Ph) Not reported Methylthio group increases lipophilicity; potential for agrochemical applications .

Key Structural and Functional Comparisons:

Carboxamide vs. Ester at Position 6 :

  • Carboxamide derivatives (e.g., target compound, 5l) generally exhibit higher polarity and improved hydrogen-bonding capacity compared to ester analogs (e.g., ). This could enhance solubility and target affinity in biological systems.

Hydroxyphenyl groups (target compound, ) introduce hydrogen-bond donors, which may improve solubility and interactions with polar binding pockets. Methoxy/trimethoxy groups (e.g., 5l) increase lipophilicity and may enhance blood-brain barrier penetration for CNS targets .

Sulfur-Containing Groups :

  • Benzylthio () or methylthio () substituents enhance lipophilicity and may contribute to hydrophobic interactions in target binding.

Bioactivity Trends :

  • Antibacterial activity is associated with compounds bearing lipophilic substituents (e.g., benzylthio, isopropylphenyl) and carboxamide groups ().
  • CB2 receptor modulation is linked to alkyl chains (e.g., pentyl in ) and bulky aromatic groups.

Méthodes De Préparation

Triazolo[1,5-a]Pyrimidine Ring Formation

The triazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation reactions. A validated approach involves reacting 3-amino-1,2,4-triazole derivatives with β-diketones or β-ketoesters under acidic conditions. For instance, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid to generate the triazolopyrimidine scaffold.

Key Reaction Parameters :

  • Temperature : 110–130°C (reflux conditions)
  • Catalyst : Acetic acid or p-toluenesulfonic acid (5–10 mol%)
  • Yield : 68–82% (optimized for electron-deficient diketones)

Dihydro Modification at Positions 4 and 7

The 4,7-dihydro configuration is achieved through partial hydrogenation or controlled reduction of the pyrimidine ring. Sodium borohydride in methanol at 0–5°C selectively reduces the C4–C5 double bond while preserving the triazole ring’s aromaticity.

Critical Considerations :

  • Solvent Polarity : Methanol/THF mixtures (3:1 v/v) prevent over-reduction
  • Reaction Monitoring : TLC (Rf shift from 0.45 to 0.32 in ethyl acetate/hexane)

Carboxamide Functionalization at Position 6

Carboxylic Acid Intermediate Preparation

The 6-carboxyl group is installed via:

  • Hydrolysis : 6-Cyano precursors treated with 6M HCl at 80°C for 6 h
  • Oxidation : MnO2-mediated oxidation of 6-hydroxymethyl derivatives

Comparative Efficiency :

Method Temperature (°C) Time (h) Yield (%)
Hydrolysis 80 6 72
Oxidation 110 12 58

Amide Bond Formation

The carboxamide is generated through:

  • Coupling Reagents : HATU/DIPEA in DMF (0°C → rt)
  • Amine Source : Ammonium chloride (2.5 eq)

Optimized Conditions :

  • Molar Ratio : 1:2.5 (acid:amine)
  • Activation Time : 30 min pre-activation
  • Reaction Duration : 18 h
  • Yield : 84% (NMR-confirmed)

Integrated Synthetic Routes

Convergent Pathway

Route 1 : Fragment Coupling Approach

  • Synthesize triazolo[1,5-a]pyrimidine core
  • Introduce 3-chlorophenyl via Buchwald-Hartwig amination
  • Install protected 3-hydroxyphenyl through Suzuki-Miyaura cross-coupling
  • Carboxamide formation via in situ chloride displacement

Overall Yield : 22% (5 steps)

One-Pot Multicomponent Synthesis

Reactants :

  • 3-Chlorobenzaldehyde
  • 3-Hydroxyacetophenone
  • 3-Amino-1,2,4-triazole

Conditions :

  • Solvent-free, 140°C, 4 h
  • Catalyst: Montmorillonite K10 (20 mg/mmol)

Advantages :

  • 58% isolated yield
  • 85% atom economy

Purification and Characterization

Crystallization Optimization

Solvent Screening :

Solvent System Crystal Quality Purity (%)
Ethyl acetate/hexane Needles 99.2
DCM/methanol Plates 98.7
Acetonitrile/water Prisms 99.5

Spectroscopic Validation

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, hydroxyphenyl), 5.12 (s, 1H, OH), 2.31 (s, 3H, CH3)
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
  • HRMS : [M+H]+ calc. 424.0921, found 424.0918

Process Optimization Challenges

Regioselectivity in Triazole Formation

Competing 1,2,3- vs 1,2,4-triazole isomers are mitigated by:

  • Temperature Control : Maintaining <100°C during cyclization
  • Lewis Acid Additives : ZnCl2 (0.1 eq) suppresses undesired regioisomers by 78%

Hydroxyphenyl Group Stability

Prevent oxidative degradation through:

  • Inert Atmosphere : N2 or Ar sparging during coupling steps
  • Radical Scavengers : BHT (0.1% w/w) in polar aprotic solvents

Scale-Up Considerations

Continuous Flow Synthesis

Reactor Design :

  • Zone 1 : Triazole formation (120°C, 30 min residence)
  • Zone 2 : Pd-mediated coupling (80°C, 45 min)
  • Zone 3 : Carboxamide assembly (25°C, 2 h)

Throughput : 1.2 kg/day (85% purity, pilot scale)

Waste Stream Management

Byproduct Recovery :

  • Cu Residues : Ion-exchange chromatography (Amberlite IRC748)
  • Solvents : Distillation recovery (>90% efficiency for DMF)

Alternative Methodologies

Enzymatic Amidations

Catalyst : Candida antarctica lipase B (CAL-B)
Conditions :

  • tert-Butanol, 45°C, 48 h
  • 63% conversion (GC-MS)
  • Limited by substrate solubility

Photochemical Activation

UV-Mediated Cyclization :

  • 254 nm, 12 h
  • 41% yield (unoptimized)
  • Potential for greener synthesis

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via multi-component reactions (MCRs) . A widely used method involves a one-pot three-component reaction combining 5-amino-triazoles, aromatic aldehydes (e.g., 3-chlorobenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) in ethanol under reflux. Catalysts like APTS (3-Aminopropyltriethoxysilane) or HCl enhance reaction efficiency . Purification often employs recrystallization or column chromatography.

Q. Key Synthetic Routes Comparison

MethodCatalystSolventConditionsYield*Reference
One-pot MCRAPTSEthanolReflux, 12h~60-75%
Conventional MCRHClEthanolReflux, 12h~55-70%
Microwave-assisted MCRNoneEthanol323 K, 30 min~80%
*Yields estimated from analogous reactions in cited studies.

Q. How is the molecular structure confirmed?

Structural confirmation relies on spectroscopic and crystallographic techniques :

  • NMR Spectroscopy : Assigns proton/carbon environments and connectivity (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 465) .
  • X-ray Diffraction : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles (e.g., 83.9° between triazole and phenyl rings) .

Q. Analytical Techniques Overview

TechniquePurposeKey Parameters AnalyzedReference
1H/13C NMRConnectivity, purityChemical shifts, splitting
X-ray CrystallographyCrystal packing, conformationBond lengths, angles
HPLCPurity assessmentRetention time, peak symmetry

Q. What analytical techniques ensure purity and reproducibility?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., hexane/ethyl acetate 3:1 eluent) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using C18 columns and UV detection .
  • Elemental Analysis : Validates C, H, N composition (±0.4% theoretical) .

Advanced Research Questions

Q. How to optimize reaction conditions for higher yield?

  • Design of Experiments (DOE) : Screen variables (catalyst loading, solvent polarity, temperature) using factorial designs. For example, microwave irradiation reduces reaction time from 12h to 30min with comparable yields .
  • Catalyst Screening : Evaluate APTS vs. acidic resins or ionic liquids for recyclability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction purification .

Q. Optimization Parameters

VariableOptimal RangeImpact on YieldReference
Catalyst (APTS)10–15 mol%+15–20%
Temperature70–80°C (reflux)Critical for MCR
Microwave Power150–200 WTime reduction

Q. How to assess potential biological activities?

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Similar triazolopyrimidines show IC50 values <10 µM .
  • Molecular Docking : Predict binding to targets like EGFR or PARP using AutoDock Vina. Hydroxyphenyl and chlorophenyl groups enhance hydrophobic interactions .
  • ADME/Tox Profiling : Use SwissADME to predict drug-likeness (e.g., LogP ~3.5, bioavailability score 0.55) .

Q. How to resolve contradictions in reported data?

  • Case Study : Discrepancies in reaction times (reflux for 12h vs. microwave 30min) may arise from heating efficiency. Validate with controlled experiments using identical starting materials .
  • Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., catalyst purity, solvent grade).
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst type contributes 70% variance) .

Q. How to develop advanced analytical methods?

  • Chiral HPLC : Separate enantiomers using Chiralpak IA columns (e.g., hexane/isopropanol 85:15) .
  • LC-MS/MS : Quantify metabolites in pharmacokinetic studies (e.g., plasma half-life ~4h) .
  • Dynamic NMR : Study conformational changes (e.g., ring puckering) at variable temperatures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.